1,1-Bis(phenylsulfonyl)ethylene
Overview
Description
1,1-Bis(phenylsulfonyl)ethylene, also known as (Ethene-1,1-diyldisulfonyl)dibenzene, is an organic compound with the molecular formula C14H12O4S2 and a molecular weight of 308.37 g/mol . This compound is characterized by the presence of two phenylsulfonyl groups attached to an ethylene backbone, making it a versatile building block in organic synthesis .
Mechanism of Action
- BPSE primarily interacts with polyolefins, including polyethylene (PE), hyperbranched polyethylene (HBPE), and isotactic polypropylene (iPP) .
- Its role is to introduce aromatic moieties along polyolefin chains, making it a convenient one-step modification .
- The Michael-type radical addition employs 2-chloroanthroquinone (2-CIAQ) as a C–H bond-cleaving photocatalyst and BPSE as the olefinic substrate .
- Multi-instrumental analysis characterizes the resulting products .
- BPSE insertion modifies the polyolefin structure, enhancing compatibility between PE/iPP blends and polystyrene (PS) .
- This compatibilization effect is verified by scanning electron microscopy (SEM) .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
1,1-Bis(phenylsulfonyl)ethylene plays a significant role in biochemical reactions, particularly in the preparation of α,α-disubstituted alpha-amino acid derivatives . It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. The compound’s interaction with enzymes such as 2-chloroanthraquinone, which acts as a C–H bond-cleaving photocatalyst, highlights its importance in biochemical synthesis . These interactions are crucial for the compound’s role in facilitating Michael-type radical additions and other biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s ability to insert phenylsulfonyl groups into polyolefins, such as polyethylene and isotactic polypropylene, demonstrates its impact on cellular metabolism and structural integrity . These modifications can alter cellular behavior and enhance the compatibility of polymer blends, thereby affecting cellular processes at a fundamental level.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound acts as a dienophile in Diels-Alder reactions, facilitating the formation of complex molecular structures . Additionally, its role as a synthetic equivalent of the ethylene 1,2-dipole enables it to participate in various biochemical reactions, leading to changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, allowing for prolonged biochemical reactions . Its degradation over time can lead to changes in its biochemical properties and impact its effectiveness in various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound can facilitate biochemical reactions without causing significant adverse effects . At higher dosages, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. Understanding the threshold effects and potential toxicity is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the preparation of α,α-disubstituted alpha-amino acid derivatives underscores its importance in metabolic processes . Additionally, its interaction with enzymes such as 2-chloroanthraquinone highlights its involvement in metabolic flux and the regulation of metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell
Preparation Methods
1,1-Bis(phenylsulfonyl)ethylene can be synthesized through various synthetic routes. One common method involves the reaction of phenylsulfonyl chloride with ethylene in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product in high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1,1-Bis(phenylsulfonyl)ethylene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include various sulfone and sulfide derivatives, which can be further utilized in organic synthesis .
Scientific Research Applications
1,1-Bis(phenylsulfonyl)ethylene has several scientific research applications:
Comparison with Similar Compounds
1,1-Bis(phenylsulfonyl)ethylene can be compared with similar compounds such as:
Phenyl vinyl sulfone: Similar in structure but with only one phenylsulfonyl group.
Ethyl vinyl sulfone: Contains an ethyl group instead of a phenyl group.
trans-1,2-Bis(phenylsulfonyl)ethylene: A geometric isomer with different spatial arrangement of the sulfonyl groups.
The uniqueness of this compound lies in its dual phenylsulfonyl groups, which enhance its reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
1-(benzenesulfonyl)ethenylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S2/c1-12(19(15,16)13-8-4-2-5-9-13)20(17,18)14-10-6-3-7-11-14/h2-11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABQEPJVQFXVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308162 | |
Record name | 1,1-Bis(phenylsulfonyl)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39082-53-6 | |
Record name | 1,1-Bis(phenylsulfonyl)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,1-Bis(phenylsulfonyl)ethylene a useful reagent in organic synthesis?
A1: 1,1-BPSE acts as a powerful Michael acceptor and dienophile due to the electron-withdrawing nature of the two phenylsulfonyl groups attached to the ethylene moiety. [] This makes it highly reactive towards nucleophiles and allows it to participate in a variety of reactions, including Michael additions, cycloadditions, and ring-opening reactions.
Q2: Can you provide some specific examples of reactions where 1,1-BPSE acts as a Michael acceptor?
A2: Certainly. 1,1-BPSE readily undergoes Michael additions with various nucleophiles. For instance, it reacts with oxazolones in the presence of chiral catalysts to provide a route to enantioenriched α-quaternary α-amino acids. [] Another example involves its reaction with 3-substituted benzofuran-2(3H)-ones catalyzed by bifunctional catalysts, again leading to enantioselective Michael adducts. [, ] These reactions highlight the utility of 1,1-BPSE in constructing complex molecules with high stereoselectivity.
Q3: The research mentions 1,1-BPSE participating in cycloaddition reactions. Could you elaborate on that?
A3: Absolutely. 1,1-BPSE acts as a synthetic equivalent of ethylene in Diels-Alder reactions and as an ethylene 1,2-dipole in cycloadditions. [] One study demonstrated its reaction with ynamines via a [2+2] cycloaddition to yield 4,4-bis(phenylsulfonyl)-1-cyclobutenylamines. [] This ability to participate in cycloadditions makes 1,1-BPSE valuable for building diverse cyclic structures.
Q4: How does 1,1-BPSE contribute to polyolefin functionalization?
A4: Researchers have successfully employed 1,1-BPSE for the direct functionalization of polyethylene (PE) and polypropylene (PP). [] The insertion of phenylsulfonyl groups via this modification enhances the blend compatibility of these polyolefins, demonstrating its potential in material science applications.
Q5: What insights have computational chemistry studies provided into the reactivity of 1,1-BPSE?
A5: DFT (Density Functional Theory) studies have been instrumental in understanding the reactivity of 1,1-BPSE. For example, one study investigated the reaction of cyclic ketone dienolates with 1,1-BPSE. [] These calculations provided insights into the reaction mechanism, the influence of cyclic versus acyclic structures on reactivity, and the role of hydrogen bonding interactions in these reactions.
Q6: Can the stereochemical outcome of reactions involving 1,1-BPSE be controlled?
A6: Yes, significant progress has been made in achieving high enantioselectivity in reactions involving 1,1-BPSE. For instance, using chiral organocatalysts derived from Cinchona alkaloids, researchers have achieved excellent enantioselectivities (up to 99% ee) in Michael additions of 3-substituted benzofuran-2(3H)-ones to 1,1-BPSE. [, ] Similarly, chiral bases or thioureas have been employed as catalysts in reactions with oxazolones, again yielding products with high enantiomeric excess. []
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